molecular formula C12H6Cl2N2S B2514143 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole CAS No. 400075-88-9

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole

Cat. No.: B2514143
CAS No.: 400075-88-9
M. Wt: 281.15
InChI Key: RYYJRQBHQLPGNH-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole is a chemical compound of significant interest in organic and medicinal chemistry research. As a benzothiazole derivative, this scaffold is recognized as a privileged structure in drug discovery due to its wide range of pharmacological activities . Benzothiazole cores are frequently investigated for their potential as high-affinity ligands for central nervous system targets, such as the dopamine D4 receptor, which is a promising target for treating neuropsychiatric conditions like substance use disorders . The presence of chloro substituents on both the benzothiazole and pyridine rings makes this compound a versatile synthetic intermediate. These features are commonly employed in structure-activity relationship (SAR) studies to optimize properties like binding affinity, metabolic stability, and brain penetration in the development of novel bioactive molecules . Researchers utilize this and similar compounds in the design and synthesis of potential therapeutic agents with anticipated antibacterial, anti-inflammatory, and antitumor properties, as suggested by the extensive literature on analogous thiazole and benzothiazole derivatives . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. For R&D Use Only. Not for medicinal, household, or other uses.

Properties

IUPAC Name

6-chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2S/c13-7-3-4-9-10(6-7)17-12(16-9)8-2-1-5-15-11(8)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYJRQBHQLPGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole typically involves the reaction of 2-chloronicotinic acid with 2-amino-5-chlorobenzothiazole. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

    Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazoles.

Scientific Research Applications

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole varies depending on its application:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes.

    Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.

    Pesticidal Activity: The compound interferes with the nervous system of pests, leading to paralysis and death.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Key Features
6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole C₁₂H₆Cl₂N₂S 281.16 2-Chloropyridin-3-yl Bicyclic aromatic group; two Cl atoms enhance lipophilicity
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole C₁₂H₁₄ClN₃S 267.78 1,4-Diazepane (7-membered amine) Increased solubility due to basic N atoms; conformational flexibility
6-Chloro-2-(chloromethyl)-1,3-benzothiazole C₈H₅Cl₂NS 218.11 Chloromethyl Reactive Cl-CH₂ group; potential alkylating agent
6-Chloro-2-methylbenzothiazole C₈H₆ClNS 183.66 Methyl Simple alkyl group; lower molecular weight and polarity
6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole C₁₀H₁₁ClN₃S 240.73* Piperazine (6-membered diamine) High solubility and basicity; common in drug design

Note: The molecular weight for 6-chloro-2-(piperazin-1-yl)-1,3-benzothiazole in is erroneously listed as 13 g/mol; the correct value is calculated here based on C₁₀H₁₁ClN₃S.

Key Observations:

Aromatic vs. Aliphatic Substituents: The 2-chloropyridin-3-yl group in the target compound introduces a planar, aromatic structure, favoring π-π interactions in biological systems. The chloromethyl analog () is highly reactive, likely acting as an alkylating agent in synthesis or toxicology studies.

Chlorine Positional Effects :

  • The 6-chloro substituent on the benzothiazole core is conserved across analogs, suggesting its role in electronic modulation (e.g., directing electrophilic substitution) or bioactivity.

Molecular Weight and Polarity :

  • Bulky substituents like diazepane increase molecular weight but improve water solubility. The target compound’s higher lipophilicity may enhance membrane permeability in drug delivery .

Biological Activity

6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₂H₈Cl₂N₂S
  • Molecular Weight : Approximately 246.14 g/mol

It features a benzothiazole moiety fused with a chlorinated pyridine ring, which enhances its reactivity and biological activity.

Synthesis

The synthesis of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving thioketones and ortho-substituted anilines.
  • Chlorination : Chlorination of the pyridine component enhances the compound's biological activity.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that compounds similar to 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related benzothiazole derivatives can have MIC values as low as 8 µg/mL against various pathogens, including Staphylococcus aureus and Enterococcus faecalis .
CompoundTarget PathogenMIC (µg/mL)
6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazoleStaphylococcus aureus8
Similar DerivativeEnterococcus faecalis8

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For example:

  • A study highlighted that benzothiazole derivatives can exhibit cytotoxicity against multiple cancer cell lines such as NCI-H226 and MDA-MB-231. The most promising derivatives showed IC50 values ranging from 0.24 to 0.92 µM, indicating strong antiproliferative effects .
Cell LineIC50 (µM)Compound
NCI-H2260.3118e
MDA-MB-2310.41PAC-1

The biological activity of 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole is believed to involve interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate procaspase pathways leading to programmed cell death .

Case Studies

Several case studies have focused on the biological activity of benzothiazole derivatives:

  • Study on Anticancer Activity : A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study found that modifications in the substituents significantly affected their potency .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various benzothiazole derivatives against common pathogens, demonstrating that halogenated compounds exhibited superior activity compared to their non-halogenated counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-2-(2-chloropyridin-3-yl)-1,3-benzothiazole?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 6-chloro-2-aminobenzothiazole with CS₂ and hydrazine hydrate in ethanol to form thiosemicarbazide intermediates .
  • Coupling : Introducing chloropyridine moieties via nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., Pd-catalyzed reactions) .
  • Optimization : Reaction parameters like solvent polarity (e.g., DMF or dioxane), temperature (60–85°C), and time (2–3 hours) significantly impact yield and purity .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • Methodological Answer :

  • Spectroscopy : Use IR to identify functional groups (e.g., C-Cl stretches at 750–550 cm⁻¹) and ¹H/¹³C NMR to confirm aromatic and heterocyclic proton environments .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between benzothiazole and pyridine rings, as demonstrated in related structures .

Q. What biological activities have been reported for this compound?

  • Methodological Answer :

  • Antimicrobial : Agar diffusion assays show activity against Staphylococcus aureus (MIC: 500 µg/mL) and Candida tropicalis .
  • Antipsychotic Potential : Derivatives with piperazine substituents exhibit dopamine and serotonin receptor antagonism in vitro .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, NO₂) enhance activity by increasing electrophilicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysis : Pd(PPh₃)₄ or CuI accelerates coupling reactions between benzothiazole and chloropyridine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) enhances purity .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • Substituent Effects :
  • Chlorine : Enhances lipophilicity and membrane permeability .
  • Piperazine : Introduces hydrogen-bonding sites for receptor interactions .
  • Derivatization : Thiosemicarbazide derivatives (e.g., 6-chloro-1,3-benzothiazol-2-yl-thiosemicarbazide) show improved antifungal activity due to increased electrophilicity .

Q. What computational methods predict electronic properties and reactivity?

  • Methodological Answer :

  • DFT/TD-DFT : Calculates HOMO-LUMO gaps to assess charge transfer and redox potential. For example, B3LYP/6-311++(d,p) models predict nucleophilic attack sites on the benzothiazole core .
  • Molecular Docking : Simulates binding affinities with targets like HIV-1 protease or bacterial enzymes .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare MIC values using consistent microbial strains (e.g., ATCC standards) .
  • Structural Verification : Confirm compound purity via HPLC or elemental analysis to rule out impurities .
  • Meta-Analysis : Correlate substituent electronic effects (Hammett constants) with activity trends .

Q. What strategies introduce diverse substituents to the benzothiazole core?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : Replace chloro groups with amines or thiols under basic conditions .
  • Cross-Coupling : Suzuki-Miyaura reactions install aryl/hetaryl groups at the 2-position .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during multi-step syntheses .

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